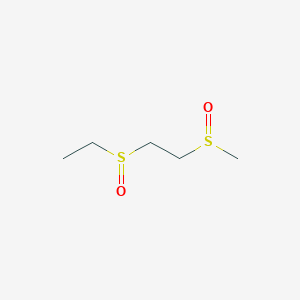
1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane is an organic compound characterized by the presence of both ethanesulfinyl and methanesulfinyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane typically involves the reaction of ethanesulfinyl chloride with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chlorides. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfinyl groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study sulfinyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane involves its interaction with molecular targets through its sulfinyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The pathways involved in these interactions are often studied using spectroscopic and computational methods to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A related compound with a single sulfonyl group, used in similar chemical reactions but with different reactivity and applications.
Ethanesulfonyl Chloride: Another related compound with a single sulfonyl group, used in organic synthesis and industrial applications.
Uniqueness
1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane is unique due to the presence of both ethanesulfinyl and methanesulfinyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to compounds with a single sulfonyl group.
Propriétés
Numéro CAS |
142387-58-4 |
|---|---|
Formule moléculaire |
C5H12O2S2 |
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
1-ethylsulfinyl-2-methylsulfinylethane |
InChI |
InChI=1S/C5H12O2S2/c1-3-9(7)5-4-8(2)6/h3-5H2,1-2H3 |
Clé InChI |
OJAHBGNJVOMXRU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)CCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


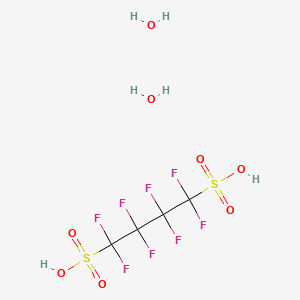
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

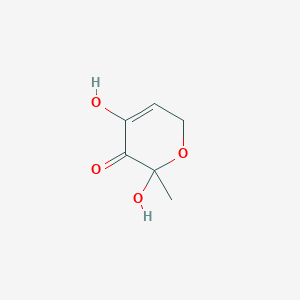
acetate](/img/structure/B12548326.png)
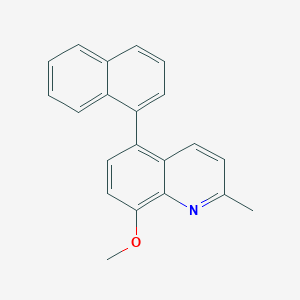
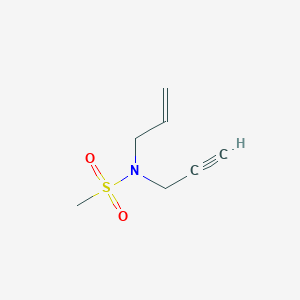
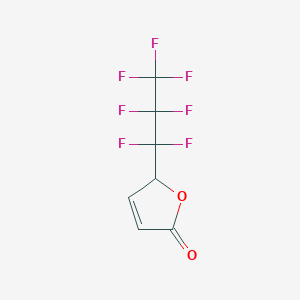
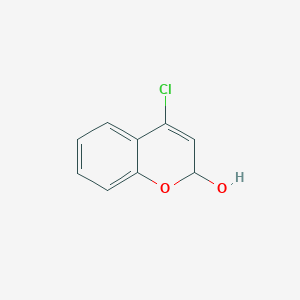

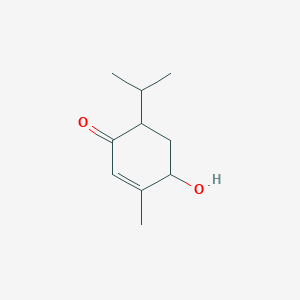
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

